Cas no 2137799-08-5 (1-(2-cyclopropylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine)

1-(2-cyclopropylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-cyclopropylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine
- EN300-1113476
- 2137799-08-5
-
- Inchi: 1S/C11H19N3/c1-7(10-4-5-10)6-14-9(3)11(12)8(2)13-14/h7,10H,4-6,12H2,1-3H3
- InChI Key: PUFZQHMTFTVCCX-UHFFFAOYSA-N
- SMILES: N1(C(C)=C(C(C)=N1)N)CC(C)C1CC1
Computed Properties
- Exact Mass: 193.157897619g/mol
- Monoisotopic Mass: 193.157897619g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8Ų
- XLogP3: 2.2
1-(2-cyclopropylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1113476-0.5g |
1-(2-cyclopropylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine |
2137799-08-5 | 95% | 0.5g |
$1084.0 | 2023-10-27 | |
Enamine | EN300-1113476-2.5g |
1-(2-cyclopropylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine |
2137799-08-5 | 95% | 2.5g |
$2211.0 | 2023-10-27 | |
Enamine | EN300-1113476-0.25g |
1-(2-cyclopropylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine |
2137799-08-5 | 95% | 0.25g |
$1038.0 | 2023-10-27 | |
Enamine | EN300-1113476-10.0g |
1-(2-cyclopropylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine |
2137799-08-5 | 10g |
$6082.0 | 2023-05-26 | ||
Enamine | EN300-1113476-0.1g |
1-(2-cyclopropylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine |
2137799-08-5 | 95% | 0.1g |
$993.0 | 2023-10-27 | |
Enamine | EN300-1113476-5g |
1-(2-cyclopropylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine |
2137799-08-5 | 95% | 5g |
$3273.0 | 2023-10-27 | |
Enamine | EN300-1113476-1g |
1-(2-cyclopropylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine |
2137799-08-5 | 95% | 1g |
$1129.0 | 2023-10-27 | |
Enamine | EN300-1113476-10g |
1-(2-cyclopropylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine |
2137799-08-5 | 95% | 10g |
$4852.0 | 2023-10-27 | |
Enamine | EN300-1113476-5.0g |
1-(2-cyclopropylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine |
2137799-08-5 | 5g |
$4102.0 | 2023-05-26 | ||
Enamine | EN300-1113476-1.0g |
1-(2-cyclopropylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine |
2137799-08-5 | 1g |
$1414.0 | 2023-05-26 |
1-(2-cyclopropylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine Related Literature
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
Additional information on 1-(2-cyclopropylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine
Professional Introduction to Compound with CAS No. 2137799-08-5 and Product Name: 1-(2-cyclopropylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine
The compound with the CAS number 2137799-08-5 and the product name 1-(2-cyclopropylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine represents a significant advancement in the field of pharmaceutical chemistry. This pyrazole derivative has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. Pyrazoles are heterocyclic compounds that have been widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern in 1-(2-cyclopropylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine contributes to its distinct chemical properties and biological interactions.
Recent research has highlighted the importance of pyrazole derivatives in the development of novel therapeutic agents. The presence of the 2-cyclopropylpropyl side chain and the 3,5-dimethyl substituents in 1-(2-cyclopropylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine enhances its binding affinity to various biological targets. This compound has been investigated for its potential role in modulating enzyme activity and inhibiting pathways associated with diseases such as cancer and inflammation. The structural rigidity provided by the cyclopropyl group and the methyl groups at the 3 and 5 positions of the pyrazole ring contributes to its stability and bioavailability.
In vitro studies have demonstrated that 1-(2-cyclopropylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine exhibits promising pharmacological effects. For instance, it has shown inhibitory activity against certain kinases, which are critical targets in cancer therapy. The compound's ability to interact with these kinases suggests its potential as a lead compound for further drug development. Additionally, its interaction with other biological targets, such as receptors and ion channels, has been explored in recent research. These interactions may lead to new therapeutic strategies for treating neurological disorders and cardiovascular diseases.
The synthesis of 1-(2-cyclopropylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine involves a multi-step process that requires precise control over reaction conditions. The introduction of the cyclopropyl group at the 2-position of the propyl chain is a key step in its synthesis. This step is often achieved through a ring-closing metathesis reaction or a similar catalytic process. The subsequent introduction of the methyl groups at the 3 and 5 positions of the pyrazole ring further refines the compound's structure. Advanced synthetic techniques, such as transition metal catalysis and flow chemistry, have been employed to optimize yield and purity.
The pharmacokinetic properties of 1-(2-cyclopropylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine have been thoroughly evaluated in preclinical studies. These studies have revealed that the compound exhibits good oral bioavailability and moderate metabolic stability. The presence of the cyclopropyl group influences its metabolic pathways, leading to predictable clearance rates. This information is crucial for determining appropriate dosing regimens and minimizing potential side effects. Furthermore, pharmacokinetic modeling has been used to predict how variations in dosage and administration frequency might affect therapeutic efficacy.
One of the most exciting aspects of 1-(2-cyclopropylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine is its potential for further derivatization. By modifying specific functional groups within its structure, researchers can generate a library of analogs with tailored biological activities. This approach has been successfully applied in other areas of drug discovery, where combinatorial chemistry techniques are used to screen large collections of compounds for desired properties. The versatility of 1-(2-cyclopropylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine makes it an attractive scaffold for developing new drugs targeting various diseases.
The future prospects for 1-(2-cyclopropylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine are promising. Ongoing research aims to explore its mechanism of action in greater detail and to identify new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate progress in this area. Additionally, advances in computational chemistry and artificial intelligence may provide new tools for designing optimized derivatives of this compound. These technologies can help predict how structural modifications will affect biological activity, thereby shortening development timelines.
In conclusion,1-(2-cyclopropylpropyl)-3,5-dimethyl-1H-pyrazol-4-amineseems poised to make significant contributions to pharmaceutical research and development.* Its unique structural features,* combined with* promising preclinical data,* make it* a* valuable* candidate* for further investigation.* As* research* continues,* we* can* expect* more* insights into its* potential* applications* across various therapeutic areas.* The* compound's* versatility* also suggests that it will remain a key scaffold for developing novel drugs in years to come.*
2137799-08-5 (1-(2-cyclopropylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine) Related Products
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 2230780-65-9(IL-17A antagonist 3)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)




